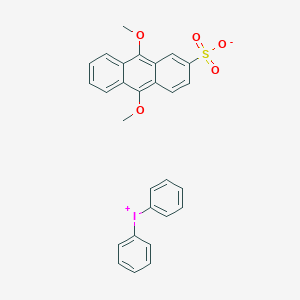

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate

Übersicht

Beschreibung

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its role as a photoacid generator. It is used in various photochemical applications due to its ability to generate acid upon exposure to light. This compound has a molecular formula of C28H23IO5S and a molecular weight of 598.45 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate typically involves the reaction of iodobenzene with 9,10-dimethoxyanthracene-2-sulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and stringent reaction conditions are essential to achieve the desired product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes several types of chemical reactions, including:

Photolysis: Upon exposure to light, it generates acid, which can catalyze various chemical reactions.

Substitution Reactions: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing Agents: For the initial synthesis.

Light Sources: For photolysis reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. Photolysis typically results in the generation of acid, while substitution reactions yield various substituted products .

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

1.1 Photoacid Generation

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is primarily recognized for its role as a photoacid generator. Upon exposure to light, it generates acids that can catalyze various chemical reactions. This property is exploited in the development of advanced photoresist materials used in semiconductor manufacturing and microfabrication processes. The acid generated facilitates the deprotection of polymeric materials, allowing for selective etching and patterning on substrates .

1.2 Photopolymerization

The compound has been utilized in photopolymerization processes, where it initiates polymerization upon light activation. This application is crucial in the production of coatings, adhesives, and other polymeric materials that require precise control over their curing process. The efficiency of diphenyliodonium salts in generating acids under UV or visible light makes them valuable in formulating high-performance materials .

Biochemical Applications

2.1 Detection of Biological Molecules

This compound has shown potential in biochemical assays for detecting amines through fluorimetric ion-pairing methods. This capability enhances its utility in analyzing biological samples where traditional detection methods may be inadequate due to low fluorescence levels .

2.2 Interaction with Polyelectrolytes

Research indicates that this compound can form complexes with cationic polyelectrolytes upon deprotonation. This interaction improves detection limits and specificity in biochemical assays, making it a useful agent in environmental monitoring and analytical chemistry.

Material Science Applications

3.1 Photoresist Formulation

In the context of photoresists, this compound is incorporated into novolak resists as a novel PAG. Its ability to generate acids upon irradiation allows for the development of positive photoresists that can be processed under alkaline conditions, leading to improved resolution and pattern fidelity .

3.2 Chemical Amplification Systems

The compound is also part of chemical amplification systems that enhance the sensitivity of photoresists by amplifying the acid generation process. This feature is particularly beneficial for applications requiring high-resolution imaging and fine feature sizes in microelectronics .

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains iodonium group; anthracene structure | Highly efficient photoacid generator; biocompatible |

| Sodium 9,10-Dimethoxyanthracene-2-sulfonate | Sodium salt form | Enhanced solubility; stability for analytical use |

| Triphenylsulfonium Triflate | Sulfonium salt | Used in similar photochemical applications |

| Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate | Iodonium compound | Different solubility and stability characteristics |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- Photoinitiators Development : Research has focused on combining this compound with other photosensitizers to create efficient photoinitiating systems for both free radical and cationic polymerizations .

- Optimization Studies : Investigations into optimizing its use as a PAG have demonstrated improvements in acid generation efficiency and overall performance in photolithographic processes .

Wirkmechanismus

The mechanism of action of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate involves the generation of acid upon exposure to light. The generated acid can then catalyze various chemical reactions, such as the cross-linking of polymers. The molecular targets and pathways involved include the activation of the iodonium group and subsequent acid generation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diphenyliodonium hexafluorophosphate

- Triphenylsulfonium triflate

- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Uniqueness

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is unique due to its specific photochemical properties and its ability to generate acid efficiently upon exposure to light. This makes it particularly valuable in applications requiring precise control over acid generation, such as photolithography and the synthesis of photosensitive materials .

Biologische Aktivität

Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (DPI-DMAS) is a compound of significant interest in photochemistry and materials science due to its unique properties as a photoinitiator. This article delves into the biological activity of DPI-DMAS, exploring its mechanisms, applications, and implications in various fields.

Chemical Structure and Properties

DPI-DMAS is characterized by its diphenyliodonium cation paired with the 9,10-dimethoxyanthracene-2-sulfonate anion. The structure allows for efficient electron transfer processes when exposed to light, particularly in the ultraviolet (UV) spectrum. The photochemical behavior of DPI-DMAS involves its dissociation to yield 9,10-dimethoxyanthracene-2-sulfonic acid upon irradiation, which is crucial for its function as a photoacid generator (PAG) .

The biological activity of DPI-DMAS can be attributed to its ability to generate reactive species upon photolysis. When exposed to UV light, the compound undergoes intra-ion-pair electron transfer, resulting in the formation of an excited state that can initiate various chemical reactions. This mechanism is essential for applications in photopolymerization and photo-induced processes .

| Property | Value |

|---|---|

| Absorption Maximum | 365 nm |

| Quantum Yield of Photoacid Generation | 0.48 |

| Dissociation Product | 9,10-dimethoxyanthracene-2-sulfonic acid |

Biological Applications

DPI-DMAS has been investigated for its potential applications in various biological contexts:

- Photoinitiators in Polymer Chemistry : DPI-DMAS is employed as a photoinitiator in cationic polymerization processes. Its ability to generate acids upon exposure to light makes it suitable for curing resins used in dental materials and coatings .

- Photoacid Generation : The generation of photoacids is pivotal in applications such as microfabrication and lithography. DPI-DMAS exhibits favorable properties that enhance the efficiency of these processes compared to traditional photoinitiators .

- Biocompatibility Studies : Research indicates that DPI-DMAS can be incorporated into biocompatible materials without adversely affecting cell viability. This property is crucial for its use in medical devices and tissue engineering applications .

Case Studies

Several studies have highlighted the effectiveness of DPI-DMAS in practical applications:

- Study on Dental Materials : A study demonstrated that incorporating DPI-DMAS into dental resins improved the curing efficiency under visible light conditions, leading to enhanced mechanical properties of the final product .

- Microfabrication Techniques : In a comparative analysis, DPI-DMAS was shown to outperform traditional photoinitiators in terms of polymerization speed and resolution in microfabrication applications .

Eigenschaften

IUPAC Name |

9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCBPOWGXHULPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23IO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584187 | |

| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137308-86-2 | |

| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.